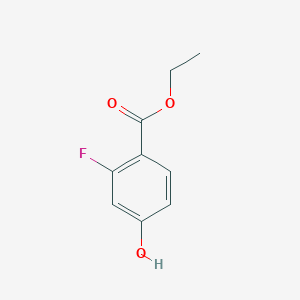

Ethyl 2-fluoro-4-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKPJOZJIAQHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization and Crystal Engineering of Ethyl 2-fluoro-4-hydroxybenzoate

[1]

Executive Summary

Ethyl 2-fluoro-4-hydroxybenzoate is a critical fluorinated intermediate used in the synthesis of pharmaceuticals and liquid crystalline materials.[1] It represents a specific structural perturbation of the well-known preservative Ethylparaben (Ethyl 4-hydroxybenzoate).[1]

This guide provides a rigorous technical framework for the structural elucidation of this compound.[1] Unlike its non-fluorinated parent, the introduction of an ortho-fluorine atom (relative to the ester group) introduces significant electronic and steric effects that alter crystal packing, solubility, and bioavailability. This document details the experimental protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and the theoretical analysis of its supramolecular assembly.

Chemical Profile & Comparative Metrics[1][2][3][4]

To understand the crystal structure, one must first analyze the molecular building block.[1] The introduction of fluorine is not merely a steric change; it fundamentally alters the electrostatic potential surface (ESP) of the aromatic ring.

Table 1: Physicochemical & Structural Properties

| Property | This compound (Target) | Ethyl 4-hydroxybenzoate (Control) | Structural Implication |

| Formula | C₉H₉FO₃ | C₉H₁₀O₃ | F replaces H at the 2-position.[1] |

| MW | 184.16 g/mol | 166.17 g/mol | Increased density expected.[1] |

| H-Bond Donors | 1 (Phenolic OH) | 1 (Phenolic OH) | Primary packing driver remains OH[1]···O=C. |

| H-Bond Acceptors | 3 (C=O, O-Et, F) | 2 (C=O, O-Et) | C-F is a weak acceptor but directs packing via electrostatics.[1] |

| Electronic Effect | Inductive withdrawal (-I) by F | Neutral H | Increases acidity of Phenolic OH; alters Ester C=O dipole.[1] |

| Symmetry | C1 (Asymmetric) | Cs (Planar symmetry possible) | F-substitution breaks the local symmetry, likely lowering the space group symmetry.[1] |

Crystal Engineering Principles: The Fluorine Effect

Before performing the experiment, the researcher must understand the expected structural perturbations.[1] Fluorine is a "chameleon" in crystal engineering—it mimics hydrogen in size (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) but mimics oxygen in electronegativity.[1]

Disruption of the "Paraben Layer"

Ethylparaben typically crystallizes in the monoclinic system (Space Group

-

Hypothesis for Target: The 2-Fluoro substituent is located ortho to the ester carbonyl.[1] This creates a dipole-dipole repulsion or a weak intramolecular interaction (

) that forces the ester group out of coplanarity with the benzene ring.[1] -

Result: This twist disrupts the efficient planar stacking seen in non-fluorinated parabens, potentially lowering the melting point and altering the solubility profile.[1]

C-H···F Interactions

While C-F is a poor hydrogen bond acceptor, it acts as a structure-directing agent.[1] In the absence of strong donors, the crystal lattice will likely stabilize via weak

Experimental Protocol: Crystallization & Data Collection

This section details the self-validating workflow for obtaining the single-crystal structure.

Crystallization Workflow (DOT Visualization)[1]

The following diagram outlines the decision matrix for solvent selection to ensure high-quality single crystals suitable for XRD.

Figure 1: Decision tree for the crystallization of fluorinated benzoate esters. High purity is a prerequisite to prevent impurity-driven twinning.

Detailed Methodology

Step 1: Synthesis & Purification[1]

-

Source: Esterification of 2-fluoro-4-hydroxybenzoic acid with ethanol in the presence of

(catalytic). -

Purification: Recrystallize twice from dilute ethanol. Verify purity via

NMR (DMSO-

Step 2: Crystal Growth (Slow Evaporation)

-

Dissolve 50 mg of the compound in 5 mL of Ethanol.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

-

Cover with parafilm and poke 3-4 small holes.[1]

-

Store at 20°C in a vibration-free environment.

-

Timeline: Crystals should appear within 48-72 hours.

-

Note: If needles form (indicating rapid growth), switch to Vapor Diffusion (Method B in Fig 1) using THF as the solvent and Hexane as the antisolvent to slow the kinetics.

-

Step 3: X-Ray Diffraction Data Collection

-

Mounting: Select a crystal with dimensions approx.[1]

mm.[1] Mount on a Kapton loop using Paratone oil.[1] -

Temperature: Collect data at 100 K (using a cryostream).

-

Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature.[1] Cooling freezes the lattice, allowing precise resolution of the C-F bond length (typically 1.35 Å).

-

-

Source: Mo K

(

Structural Analysis & Refinement Strategy

Once the diffractometer generates the .hkl file, the structure must be solved (typically using SHELXT) and refined (SHELXL).

Key Structural Features to Resolve

When analyzing the electron density map, focus on these specific geometric parameters which define the "Fluorine Effect":

-

Torsion Angle (

): Measure the -

Hydrogen Bonding Network:

-

Disorder: Check the Ethyl tail (

).[1] The terminal methyl group often exhibits rotational disorder.[1] Use PART commands in SHELXL if the electron density is split.[1]

Interaction Logic (DOT Visualization)[1]

Figure 2: Supramolecular interaction map.[1] The competition between the strong OH···O=C bond and the F-induced repulsion dictates the final lattice geometry.[1]

Pharmaceutical & Industrial Relevance[1]

Understanding this structure is not an academic exercise; it has direct implications for drug development:

-

Bioisosterism: The 2-F-4-OH-benzoate motif is a bioisostere for 4-hydroxybenzoate but with increased lipophilicity (

increases by ~0.2 units) and metabolic stability (blocks metabolic oxidation at the 2-position).[1] -

Solubility: The disruption of planar packing (predicted in Section 3.[1]1) typically renders the fluorinated analog more soluble in organic media than the parent paraben, useful for liquid crystal formulations.[1]

-

Stability: The electron-withdrawing fluorine increases the acidity of the phenol (

drops from ~8.5 to ~7.8), making it a more potent H-bond donor in protein binding pockets (e.g., in estrogen receptor modulators).[1]

References

-

Chopra, D., & Guru Row, T. N. (2011).[1] Role of organic fluorine in crystal engineering.[1] CrystEngComm, 13, 2175-2186.[1] Link

-

Giordano, F., et al. (1977).[1] Crystal structure of ethyl p-hydroxybenzoate (Ethylparaben).[1] Acta Crystallographica Section B, 33(4), 1227-1229.[1] Link

-

Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

-

PubChem Compound Summary. (2023). This compound (CAS 217978-01-3).[1][2] National Center for Biotechnology Information.[1] Link

-

Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link

Solubility Profile of Ethyl 2-fluoro-4-hydroxybenzoate: A Technical Guide to Prediction, Measurement, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery through formulation and in vivo performance. Ethyl 2-fluoro-4-hydroxybenzoate, a substituted aromatic ester, presents a unique solubility profile due to the interplay of its functional groups. This technical guide provides an in-depth analysis of its predicted solubility in common laboratory solvents, a detailed, field-proven protocol for accurate experimental determination of its equilibrium solubility, and a discussion of the implications for research and drug development.

Introduction: The Critical Role of Solubility

In drug discovery and development, poor aqueous solubility is a primary contributor to failed clinical outcomes.[1] Understanding the solubility of a compound like this compound in a variety of solvents is essential for:

-

Early-Stage Screening: Ensuring compound viability in biological assays, which are often aqueous-based. Low solubility can lead to underestimated potency and misleading structure-activity relationships (SAR).[2]

-

Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization steps.

-

Formulation Development: Designing stable and bioavailable dosage forms, whether for oral, topical, or parenteral administration.

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis like HPLC.

This guide serves as a comprehensive resource for scientists to both predict and empirically determine the solubility of this compound, enabling more informed and successful research endeavors.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of this compound is dictated by the combined influence of its three key functional regions: the ethyl ester group, the phenolic hydroxyl group, and the ortho-positioned fluorine atom on the benzene ring.

-

Ethyl Ester (-COOC₂H₅): This group introduces a degree of lipophilicity and acts as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): As a phenolic hydroxyl, this group is weakly acidic and is a strong hydrogen bond donor and acceptor.[3] This feature is critical for its interaction with polar protic solvents.

-

Fluorine Atom (-F): Fluorine is the most electronegative element, and its substitution on the aromatic ring has several effects. It introduces a strong dipole and can modulate the acidity (pKa) of the nearby phenolic hydroxyl group through inductive electron withdrawal.[4] While the C-F bond is highly polarized, it is a poor hydrogen bond acceptor, a property that distinguishes it from other halogens.[4]

-

Aromatic Ring: The benzene ring itself is nonpolar and contributes to the molecule's overall lipophilicity.

The interplay of these groups suggests that this compound is a moderately polar molecule. Its solubility will be a balance between the polar, hydrogen-bonding hydroxyl group and the more nonpolar aromatic ring and ethyl ester chain. Compared to its non-fluorinated analog, ethyl 4-hydroxybenzoate (ethylparaben), the fluorine atom is expected to slightly increase its polarity and potentially alter its crystal lattice energy, which can impact solubility.

Theoretical Solubility Profile in Common Solvents

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] A solute dissolves best in a solvent that has a similar polarity and intermolecular forces. Based on the molecular structure, we can predict the solubility of this compound across different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces & Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent.[3] Solubility in water is expected to be limited due to the nonpolar aromatic ring and ethyl group, similar to ethylparaben's known low water solubility (approx. 1.7 g/L).[6][7] Solubility will be significantly higher in alcohols. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for favorable dipole-dipole interactions with the solute. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Insoluble | The significant polarity and hydrogen-bonding capability of the solute are mismatched with the weak London dispersion forces of nonpolar solvents. The energy required to break the solute-solute interactions is not compensated by solute-solvent interactions.[8] |

| Weakly Polar | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | Moderate | These solvents offer a balance. Diethyl ether can accept a hydrogen bond from the solute's hydroxyl group. DCM and ethyl acetate have dipole moments that can interact with the polar regions of the solute. |

Experimental Protocol: The Gold Standard Shake-Flask Method for Equilibrium Solubility

While predictions are useful, empirical measurement is required for definitive data. The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[9] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Protocol Design

This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[10] Each step is critical: using an excess of solid ensures saturation; continuous agitation facilitates the dissolution process to reach equilibrium faster; temperature control is vital as solubility is temperature-dependent; and the separation step must effectively isolate the saturated solution without altering its concentration.[11][12]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a known volume (e.g., 1-2 mL) of the selected solvent. "Excess" means enough solid is present that some will visibly remain undissolved at the end of the experiment.[10]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the suspensions for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[9] The time required can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully collect a sample of the supernatant. The separation of the saturated liquid phase from the undissolved solid is a critical step and is typically achieved by:

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of a pre-validated analytical method.

-

Analyze the concentration of this compound using a suitable technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

-

Workflow for Equilibrium Solubility Determination

Caption: Workflow of the Shake-Flask Method for Equilibrium Solubility.

High-Throughput Solubility Screening

For early drug discovery where compound availability is limited, high-throughput solubility screening (HTS) methods are often employed. These methods, such as miniaturized shake-flask assays or precipitation-based turbidity measurements, offer faster turnaround times and require less material.[1][13][14] However, they often measure "kinetic solubility" rather than true equilibrium solubility. Kinetic solubility can be influenced by the rate of dissolution and may overestimate the true thermodynamic value, especially for compounds that readily form supersaturated solutions.[15] While valuable for rank-ordering compounds, definitive solubility for lead candidates should be confirmed using the gold-standard shake-flask method.[1]

Implications for Drug Development

The solubility data for this compound directly impacts several key decisions:

-

Aqueous Solubility and pH: The phenolic hydroxyl group means the compound's aqueous solubility will be pH-dependent. Solubility is expected to be lowest at acidic pH and will increase significantly as the pH rises above the pKa of the phenol, where it deprotonates to form the more soluble phenolate salt.[16] This is a critical consideration for oral drug formulation and absorption in the gastrointestinal tract.

-

Co-solvent and Formulation Strategy: For formulations requiring higher concentrations than achievable in water, the solubility data guides the selection of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents.

-

Crystallization and Polymorphism: Understanding solubility in different solvents is fundamental for developing robust crystallization processes to control particle size and screen for different polymorphic forms, which can have different solubilities and bioavailabilities.

Conclusion

This compound is a molecule whose solubility is governed by a delicate balance of polar, hydrogen-bonding, and nonpolar characteristics. While its solubility profile can be reasonably predicted, accurate, quantitative data must be obtained through rigorous experimental methods like the shake-flask protocol detailed herein. This information is not merely academic; it is a foundational dataset that enables rational decision-making throughout the drug development pipeline, ultimately contributing to the design of safer and more effective medicines.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery.Vertex AI Search.

- High-Throughput Measurement of Compound Solubility and Physical Form with BMI.Vertex AI Search.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.PubMed.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.Chinese Pharmaceutical Journal.

- Good laboratory practice of equilibrium solubility measurement.PubMed.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.Semantic Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Ethyl 4-fluoro-2-hydroxybenzoate Properties.CompTox Chemicals Dashboard, EPA.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Experiment: Solubility of Organic & Inorganic Compounds.Odessa College.

- Summary of solubility measurement protocols of each company before harmonization.

- Ethyl 4-hydroxybenzoate, 99% 100 g.Thermo Scientific Chemicals.

- Solubility of Organic Compounds.University of Toronto.

- ETHYL 4-HYDROXYBENZOATE Labor

- What Happens to Solubility When You Change the pH?Chad's Prep.

- How do functional groups affect solubility in organic compounds?TutorChase.

- Chemical Aspects of Human and Environmental Overload with Fluorine.PMC, NIH.

- Hydrogen Bonding Interactions and Solubility.Chemistry LibreTexts.

- ETHYL PARABEN.

Sources

- 1. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Ethyl 4-hydroxybenzoate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. [Good laboratory practice of equilibrium solubility measurement] [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. m.youtube.com [m.youtube.com]

Thermal stability and decomposition of Ethyl 2-fluoro-4-hydroxybenzoate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds, including aromatic esters and fluorinated organic molecules, to project a scientifically grounded understanding of its behavior under thermal stress. This guide will cover anticipated thermal properties, plausible decomposition mechanisms, and the analytical techniques essential for their characterization. The insights provided herein are critical for the safe handling, storage, and processing of this compound in research and drug development settings.

Introduction

This compound is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. The presence of a fluorine atom and a hydroxyl group on the benzene ring can significantly influence the molecule's biological activity, as well as its physicochemical properties, including thermal stability. A thorough understanding of a compound's behavior at elevated temperatures is paramount for ensuring safety, maintaining product quality, and designing robust manufacturing processes.

This guide will delve into the anticipated thermal characteristics of this compound. We will explore its likely decomposition pathways and the hazardous byproducts that may be generated. Furthermore, we will provide detailed protocols for the essential analytical techniques used to assess thermal stability: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and analysis.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Appearance | Solid (inferred) | Based on similar benzoate esters. |

| Melting Point | Not specified, but expected to be higher than non-fluorinated analogs due to potential for increased intermolecular interactions. For comparison, Ethyl 4-hydroxybenzoate has a melting point of 115-118 °C.[2] | Inferred |

| Boiling Point | Not specified. For comparison, Ethyl 4-hydroxybenzoate has a boiling point of 297-298 °C.[2] | Inferred |

| Solubility | Likely soluble in common organic solvents. | Inferred from general properties of aromatic esters. |

Core Analytical Techniques for Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using a suite of analytical techniques that provide complementary information.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is an essential technique for determining the onset of decomposition, the temperature at which maximum weight loss occurs, and the amount of residual mass.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] This technique is used to determine melting points, glass transitions, and the enthalpy of decomposition (whether it is an endothermic or exothermic process).[4]

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the self-heating rate of a sample under conditions of thermal runaway.[5][6] It is a critical tool for assessing the potential for a runaway reaction, providing data on the time to maximum rate of decomposition and the associated pressure generation.[7][8]

Anticipated Thermal Behavior and Decomposition of this compound

Based on the chemistry of its functional groups and data from related compounds, we can anticipate the thermal behavior of this compound.

Predicted TGA Profile

The TGA curve for this compound is expected to show a single-step or multi-step decomposition process. The onset of decomposition for aromatic esters can vary, but for a substituted benzoate, it is likely to be above 200°C in an inert atmosphere.[9] The presence of the fluorine atom may influence the C-F bond strength and the overall stability.[10]

Table 2: Anticipated TGA Data for this compound

| Parameter | Anticipated Value Range | Rationale |

| Onset of Decomposition (Tonset) | 200 - 250 °C | Based on the thermal stability of similar aromatic esters.[9] |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C | Inferred from typical decomposition profiles of organic esters. |

| Residual Mass at 600 °C | < 5% | Complete decomposition is expected for an organic molecule of this size. |

Predicted DSC Profile

The DSC thermogram would likely show an endothermic peak corresponding to the melting of the solid compound, followed by one or more exothermic peaks at higher temperatures, indicating decomposition. The energy released during decomposition can be substantial and is a key parameter for safety assessments.

Table 3: Anticipated DSC Data for this compound

| Parameter | Anticipated Observation | Rationale |

| Melting Point (Tm) | Endothermic peak, likely > 120 °C | Inferred from the melting point of Ethyl 4-hydroxybenzoate and the influence of the fluorine substituent.[2] |

| Decomposition | One or more exothermic peaks | Decomposition of organic molecules is typically an exothermic process. |

| Enthalpy of Decomposition (ΔHd) | -100 to -400 J/g | Typical range for the decomposition of aromatic compounds. |

Plausible Decomposition Mechanism

The decomposition of this compound is likely to proceed through several parallel and consecutive reactions. A plausible pathway is initiated by the cleavage of the ester bond, followed by decarboxylation and fragmentation of the aromatic ring. The presence of the fluorine atom introduces the potential for the formation of hazardous hydrogen fluoride (HF).

A proposed decomposition pathway is illustrated below:

Caption: Proposed thermal decomposition pathway for this compound.

The initial step is likely the homolytic or heterolytic cleavage of the C-O bond of the ester. This could lead to the formation of 2-fluoro-4-hydroxybenzoic acid and ethene. The resulting carboxylic acid is susceptible to decarboxylation at elevated temperatures, yielding 3-fluorophenol and carbon dioxide. At even higher temperatures, the aromatic ring is expected to fragment, leading to the formation of smaller volatile products, including carbon monoxide and potentially hazardous hydrogen fluoride through reactions involving the fluorine atom.[11] The thermal decomposition of fluorinated polymers is known to produce HF and other toxic fluorinated compounds.[10][11]

Factors Influencing Thermal Stability

Several factors can significantly impact the thermal stability of this compound:

-

Heating Rate: Higher heating rates in TGA and DSC experiments can shift the decomposition temperatures to higher values.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and may follow different pathways compared to pyrolysis in an inert atmosphere (e.g., nitrogen or argon).

-

Impurities: The presence of acidic, basic, or metallic impurities can catalyze decomposition reactions, lowering the onset temperature of decomposition.

Safe Handling and Storage

Given the potential for thermal decomposition and the release of hazardous byproducts, the following precautions are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[12] Recommended storage temperature is typically 2-8°C.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

Experimental Protocols

The following are detailed, step-by-step protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC) Protocol

Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be formulated through the analysis of structurally similar compounds and the application of fundamental chemical principles. It is anticipated that this compound will exhibit thermal decomposition at elevated temperatures, likely proceeding through ester cleavage, decarboxylation, and eventual ring fragmentation, with the potential for the formation of hazardous byproducts such as hydrogen fluoride.

For any application involving the use of this compound at temperatures above ambient, it is strongly recommended that a thorough thermal hazard assessment be conducted using the analytical techniques outlined in this guide. The data obtained from such studies are crucial for ensuring the safety of personnel and the integrity of processes in research and development.

References

- Fisher Scientific. (2009, September 22).

- Fisher Scientific. (n.d.).

- Maroni, P., & Brönnimann, R. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

- ChemScene. (2025, October 24).

- ECHEMI. (n.d.).

- Maroni, P., & Brönnimann, R. (2020).

- Extrasynthese. (n.d.).

- R Discovery. (2025, September 1). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.

- Benchchem. (n.d.).

- Washington State Department of Labor & Industries. (2020, June 1).

- Prager Elektronik. (n.d.).

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- NIST/TRC. (n.d.).

- Thermal Hazard Technology. (n.d.).

- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- NETZSCH Analyzing & Testing. (2023, November 5).

- ChemicalBook. (n.d.). 2-Fluoro-4-hydroxybenzonitrile synthesis.

- BASF. (2026, February 12).

- 3M. (1999, September 30). Products of incomplete combustion of POSF Based Fluorochemicals.

- Mines Repository. (n.d.). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the.

- C-Therm. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA.

- Sigma-Aldrich. (n.d.).

- PrepChem.com. (n.d.).

- American Chemical Society. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.

- Chemos GmbH & Co.KG. (n.d.).

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Yeast Metabolome Database. (n.d.).

- CIBTech. (2016).

- ResearchGate. (2019, October 16).

- PubMed. (n.d.).

- TA Instruments. (n.d.).

- ResearchGate. (n.d.). (PDF)

- ScienceDirect. (n.d.). The use of accelerating rate calorimetry (ARC)

- Sigma-Aldrich. (n.d.).

- Benchchem. (n.d.).

Sources

- 1. This compound|CAS 217978-01-3|Supplier [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. advanced-emc.com [advanced-emc.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. prager-elektronik.at [prager-elektronik.at]

- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 9. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. turi.org [turi.org]

- 12. chemscene.com [chemscene.com]

- 13. echemi.com [echemi.com]

A Technical Guide to the Reactivity of Fluorine-Substituted Aromatic Rings in Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the reactivity of fluorine-substituted benzoate esters, a common structural motif in drug candidates. We will explore the nuanced electronic effects of fluorine, detailing how its potent inductive electron withdrawal and moderate resonance donation synergize with the deactivating ester moiety to dictate the regioselectivity and rate of key synthetic transformations. This paper will focus on three primary reaction classes: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Directed ortho Metalation (DoM). Through mechanistic discussions, comparative data, and detailed experimental protocols, this guide aims to equip researchers with the predictive understanding and practical knowledge required to effectively design and execute synthetic routes involving these critical building blocks.

The Electronic Dichotomy: How Fluorine Governs Aromatic Reactivity

The influence of a fluorine substituent on an aromatic ring is a classic example of competing electronic effects. Understanding this balance is paramount to predicting the reactivity of any fluoroaromatic compound.

1.1 The Inductive Effect (-I): A Dominant Electron Withdrawal Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma bond network.[4][5] This inductive effect (-I) is strongest at the carbon atom directly attached to the fluorine (ipso-carbon) and decreases with distance.[5] The primary consequence of this effect is a general deactivation of the aromatic ring towards electrophilic attack, as the ring becomes less nucleophilic.[5][6]

1.2 The Resonance Effect (+M): A Targeted Electron Donation Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can overlap with the aromatic π-system.[4][6] This donation of electron density via resonance (a +M or +R effect) specifically enriches the ortho and para positions.[5][6] However, due to the poor energy and size match between carbon's 2p and fluorine's 2p orbitals, this donation is modest compared to that of oxygen or nitrogen.[5]

1.3 The Net Result: A Deactivated but ortho, para-Directing System For Electrophilic Aromatic Substitution (EAS), the potent -I effect outweighs the weaker +M effect, leading to an overall deactivation of the ring compared to benzene.[5] However, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions, which are less deactivated than the meta position.[5][7]

Conversely, for Nucleophilic Aromatic Substitution (SNAr), the strong inductive withdrawal is the key activating feature. It polarizes the C-F bond, making the ipso-carbon highly electrophilic, and crucially, it stabilizes the negatively charged intermediate formed during the reaction.[8][9]

The presence of a benzoate ester group, itself a moderately deactivating and meta-directing group, adds another layer of complexity. The interplay between these two substituents determines the ultimate reactivity and regiochemical outcome of synthetic transformations.

Diagram: Competing Electronic Effects of Fluorine

The diagram below illustrates the dual nature of fluorine's influence on the electron density of an aromatic ring.

Caption: Fluorine exerts a strong, distance-dependent inductive pull (-I) while simultaneously donating electron density to the ortho and para positions via resonance (+M).

Nucleophilic Aromatic Substitution (SNAr): Fluorine as an Excellent Leaving Group

Perhaps the most synthetically useful transformation of fluorine-substituted aromatics is the SNAr reaction. In stark contrast to SN1 and SN2 reactions where fluoride is a poor leaving group, in SNAr chemistry, fluoride is often the best leaving group among the halogens.[9][10][11]

2.1 Mechanism and Activation The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13]

-

Addition: A nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12][13] This is typically the rate-determining step.[8][13]

-

Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the final product.[12][13]

Fluorine's excellence in this reaction stems from its profound effect on the rate-determining first step. Its intense inductive electron withdrawal makes the ipso-carbon highly electrophilic and, more importantly, strongly stabilizes the anionic Meisenheimer complex, lowering the activation energy for its formation.[8][9] The reaction is further accelerated if other strong electron-withdrawing groups (like the nitro group in many textbook examples, or the ester group in our case) are positioned ortho or para to the fluorine, as they can further delocalize the negative charge of the intermediate.[8][12]

While the two-step mechanism involving a Meisenheimer intermediate is the classical model, it's important to note that extensive computational and experimental work has shown that many SNAr reactions may proceed through a one-step, concerted pathway, particularly in heterocyclic systems or when the intermediate is not sufficiently stabilized.[14]

Diagram: SNAr Mechanism on a Fluorobenzoate Ester

This diagram shows the formation and stabilization of the Meisenheimer complex in the SNAr reaction.

Caption: The SNAr reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the inductive effect of fluorine and the resonance effect of the ester group.

2.2 Experimental Protocol: SNAr of Methyl 4-Fluorobenzoate with Pyrrolidine

This protocol provides a representative method for the SNAr reaction on a fluorine-activated benzoate ester.

Materials:

-

Methyl 4-fluorobenzoate (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask with stir bar

-

Condenser and nitrogen/argon inlet

-

Heating mantle with temperature controller

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-fluorobenzoate (e.g., 1.54 g, 10.0 mmol), anhydrous K₂CO₃ (2.76 g, 20.0 mmol), and anhydrous DMSO (20 mL).

-

Addition of Nucleophile: Add pyrrolidine (1.0 mL, 12.0 mmol) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

-

Workup: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 4-(pyrrolidin-1-yl)benzoate.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of a characteristic doublet in the aromatic region of the ¹H NMR and the disappearance of the C-F coupling in the ¹³C NMR confirm the substitution.

Electrophilic Aromatic Substitution (EAS): A Tale of Deactivation

While SNAr is activated by fluorine, EAS is significantly hindered. Both the fluorine atom and the benzoate ester group are electron-withdrawing, making the ring a poor nucleophile.[5][15]

3.1 Reactivity and Regioselectivity

-

Deactivation: The combined inductive withdrawal of fluorine and the inductive/resonance withdrawal of the ester group strongly deactivate the ring. Reactions often require harsher conditions (stronger Lewis acids, higher temperatures) than those used for benzene.[15]

-

Directing Effects: The directing effects of the two substituents are often in opposition.

The regiochemical outcome depends on the position of the fluorine relative to the ester and the reaction conditions. For a typical methyl 4-fluorobenzoate , the situation is as follows:

-

The positions ortho to the fluorine (and meta to the ester) are the least deactivated.

-

The positions meta to the fluorine (and ortho to the ester) are strongly deactivated by both groups. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the fluorine atom.

| Position Relative to Ester | Position Relative to Fluorine | Combined Effect | Predicted Reactivity |

| ortho (C2, C6) | meta | Strongly Deactivated | Very Low |

| meta (C3, C5) | ortho | Moderately Deactivated | Most Likely Site of Attack |

Table 1: Predicted regioselectivity of EAS on methyl 4-fluorobenzoate.

Directed ortho Metalation (DoM): Fluorine as a Potent Directing Group

Directed ortho Metalation is a powerful strategy for regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

Fluorine has been identified as a potent DMG.[16] The acidity of the ortho proton is enhanced by fluorine's inductive effect, facilitating its removal.[17] This allows for precise functionalization adjacent to the fluorine atom.

In a fluorine-substituted benzoate ester, both the ester (via chelation with its carbonyl oxygen) and the fluorine can act as DMGs.[18][19]

-

Competition: The outcome of a lithiation reaction will depend on the relative directing power of the two groups, the base used (e.g., n-BuLi vs. LDA), and the reaction temperature.[16][20]

-

Regioselectivity: For a substrate like methyl 2-fluorobenzoate, lithiation will almost certainly occur at the C6 position, which is ortho to both the powerful fluorine DMG and the ester DMG. For methyl 3-fluorobenzoate, competition would exist between the C2 position (ortho to both) and the C4 position (ortho to fluorine). Careful optimization of reaction conditions is crucial to achieve high regioselectivity in such cases.[20]

Diagram: Workflow for Directed ortho Metalation

This workflow outlines the key steps for regioselective functionalization via DoM.

Caption: A typical experimental workflow for Directed ortho Metalation, emphasizing anhydrous and low-temperature conditions.

Conclusion and Outlook

The reactivity of fluorine-substituted benzoate esters is a rich and multifaceted area of organic chemistry, governed by a delicate balance of competing electronic effects. The strong inductive effect of fluorine activates the ring for Nucleophilic Aromatic Substitution, making it an outstanding leaving group in this context. Conversely, this same effect, combined with the deactivating nature of the ester, significantly hinders Electrophilic Aromatic Substitution, though predictable regioselectivity can still be achieved. Furthermore, fluorine's ability to act as a potent Directed Metalation Group opens up powerful avenues for regioselective C-H functionalization.

For drug development professionals, a deep understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes to novel pharmaceutical agents. By leveraging the unique properties of fluorine, chemists can block sites of metabolic oxidation, modulate pKa, and fine-tune binding interactions, ultimately leading to safer and more effective medicines.[1][3][21][22] Future research will likely focus on developing even milder and more selective methods for the functionalization of these important scaffolds, including photoredox-catalyzed approaches that can engage unactivated fluoroarenes.[23]

References

- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Stack Exchange.

- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Harvard University.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.Benchchem.

- Explain why fluorobenzene is more reactive than chlorobenzene. (2024). Pearson+.

- Electrophilic Aromatic Substitution AR5. Directing Effects.St. Benedict & St. John's.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

- Fluorine in drug discovery: Role, design and case studies.International Journal of Pharmacy and Pharmaceutical Science.

- Electrophilic arom

- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025).

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- In situ ortho-lithiation/functionaliz

- The Role of Small Molecules Containing Fluorine

- Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016). Harvard DASH.

- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC.

- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025).

- Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)

- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.SlideShare.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. (2024).

- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2024). Chemical Reviews.

- Chemistry 210 Experiment 10. (2012). University of Michigan.

- Nucleophilic Arom

- Directed (ortho)

- The lithiation of fluorinated benzenes and its dependence on solvent and temperature.Journal of the Chemical Society, Perkin Transactions 1.

- Other Arom

- Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.

- Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom

- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.

- Other Aromatic Substitutions. (2023). Chemistry LibreTexts.

- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025).

- Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uwindsor.ca [uwindsor.ca]

- 20. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Fluorinated Benzoates: A Technical Guide

Executive Summary

The introduction of fluorine into the benzoate scaffold represents a cornerstone strategy in modern medicinal chemistry. Known as the "Fluorine Effect," this modification is not merely a structural tweak but a fundamental alteration of the molecule's physicochemical landscape. Fluorinated benzoates exhibit unique lipophilicity, altered pKa values, and enhanced metabolic stability compared to their hydrogenated counterparts. This guide provides a technical deep-dive into the biological activities, synthesis, and experimental validation of these compounds, moving beyond basic descriptions to explore the causal mechanisms driving their utility in drug discovery and antimicrobial applications.

Part 1: Physicochemical Foundation & SAR

The biological activity of fluorinated benzoates is governed by the high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of the fluorine atom. These properties induce specific changes in the benzoate pharmacophore.

The pKa Shift and Lipophilicity

Fluorine acts as a bioisostere of hydrogen but with profound electronic consequences.

-

Inductive Effect (-I): Fluorine withdraws electron density from the aromatic ring.[1] In ortho- and meta- positions, this stabilizes the carboxylate anion, lowering the pKa (increasing acidity).

-

Lipophilicity (LogP): The C-F bond is highly hydrophobic. Fluorination generally increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets.

Table 1: Comparative Physicochemical Properties

| Compound | Substituent Position | pKa (approx.)[1] | LogP (Predicted) | Electronic Effect |

| Benzoic Acid | - | 4.20 | 1.87 | Reference |

| 2-Fluorobenzoic Acid | Ortho | 3.27 | 2.05 | Strong -I (Inductive), Steric strain |

| 3-Fluorobenzoic Acid | Meta | 3.86 | 2.10 | Moderate -I |

| 4-Fluorobenzoic Acid | Para | 4.14 | 2.12 | -I opposes +R (Resonance) |

| Pentafluorobenzoic Acid | All | 1.48 | 2.80 | Cumulative -I |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how fluorine positioning dictates biological outcome through electronic modulation.

Figure 1: SAR Logic Flow. Fluorine positioning determines whether the dominant effect is acidity modulation (ortho) or metabolic stabilization (para).

Part 2: Pharmacological Applications (Metabolic Stability)[2][3]

One of the most valuable applications of fluorinated benzoates in drug design is Metabolic Blocking .

The Mechanism of Metabolic Blockade

Aromatic rings are "soft spots" for metabolism, typically undergoing hydroxylation by Cytochrome P450 (CYP450) enzymes to form phenols, which are then conjugated and excreted.

-

The Problem: Rapid oxidation at the para-position limits the half-life (

) of benzoate-containing drugs. -

The Solution: Replacing the para-hydrogen with fluorine blocks this pathway. The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering it resistant to the radical cation mechanism utilized by CYP450.

Visualizing Metabolic Fate

The diagram below contrasts the metabolic fate of standard benzoate versus 4-fluorobenzoate.

Figure 2: Metabolic Blockade. Fluorination at the para-position prevents hydroxylation, significantly extending the pharmacophore's biological half-life.

Part 3: Antimicrobial Activity[4]

Fluorinated benzoates exhibit antimicrobial properties distinct from their non-fluorinated analogs. This is particularly relevant in the development of preservatives and topical antiseptics.

Mechanism of Action

-

Membrane Permeation: Due to the lower pKa (especially in ortho-isomers) and higher lipophilicity, a larger fraction of the molecule exists in the undissociated (neutral) form at physiological pH compared to benzoate. This neutral form freely diffuses across the bacterial cell membrane.

-

Cytoplasmic Acidification: Once inside the neutral cytoplasm (pH ~7), the acid dissociates, releasing protons (

) and the fluorobenzoate anion. -

Anion Accumulation: The anion cannot diffuse back out. The accumulation of anions and protons disrupts the Proton Motive Force (PMF), inhibiting ATP synthesis and transport systems.

Synergistic Effects

Research indicates a synergy between fluorobenzoates and fluoride ions (

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzamide Derivatives

Objective: To synthesize a library of fluorinated benzamides for SAR evaluation, utilizing the acid chloride method.

Reagents:

-

Thionyl chloride (

) -

Primary/Secondary Amine (R-NH2)

-

Triethylamine (

) -

Dichloromethane (DCM)

Workflow:

-

Activation: Dissolve 4-fluorobenzoic acid (1.0 eq) in dry DCM. Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours under-

Checkpoint: Monitor by TLC (conversion of acid to acid chloride).

-

-

Evaporation: Remove excess

and solvent under reduced pressure to yield crude 4-fluorobenzoyl chloride. -

Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.[6]

-

Addition: Dropwise add a solution of the target Amine (1.1 eq) and

(1.5 eq) in DCM. -

Reaction: Allow to warm to room temperature and stir for 4-12 hours.

-

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

(to remove unreacted acid), then Brine. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of fluorobenzoates against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Workflow:

-

Preparation: Prepare stock solutions of fluorinated benzoates in DMSO (10 mg/mL).

-

Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB). Final concentration range: 512

to 0.5 -

Inoculation: Adjust bacterial culture to

McFarland standard ( -

Controls:

-

Positive Control:[5] Ciprofloxacin.

-

Negative Control: DMSO vehicle + Broth (no bacteria).

-

Growth Control: Bacteria + Broth (no compound).

-

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: Determine MIC visually (no turbidity) or via absorbance at 600 nm (

).

Part 5: Environmental & Metabolic Fate

Understanding the biodegradation of fluorinated benzoates is critical for environmental impact assessments. Unlike chlorobenzoates, the C-F bond requires specific enzymes for cleavage.

Biodegradation Pathway

Specific soil bacteria (e.g., Pseudomonas sp., Aureobacterium sp.) have evolved pathways to utilize 4-fluorobenzoate.[7][8]

-

Pathway A (Productive): Defluorination occurs early, converting the substrate to 4-hydroxybenzoate, which enters the standard

-ketoadipate pathway. -

Pathway B (Toxic Dead-end): If the ring is cleaved before defluorination, it produces fluorocathechols, which can metabolize into toxic fluoro-metabolites (e.g., fluorocitrate) that inhibit the Krebs cycle ("Lethal Synthesis").

Figure 3: Biodegradation Pathways. The route depends on the specific bacterial strain and its enzymatic capability to cleave the C-F bond prior to ring fission.

References

-

Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology. Retrieved from [Link]

-

Schreiber, A., et al. (1980).[6] Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp.[2][6] B13. Applied and Environmental Microbiology. Retrieved from [Link]

-

Davis, B. A., et al. (2001).[9][10][11] The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Caries Research.[9][10] Retrieved from [Link]

- Purser, S., et al. (2008). Fluorine in drug design. Chemical Society Reviews. (General reference for Fluorine Effect).

-

PubChem. (2025). 4-Fluorobenzoic acid Compound Summary. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzoate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. journals.asm.org [journals.asm.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. The effects of benzoate and fluoride on dental caries in intact and desalivated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Ethyl 2-fluoro-4-hydroxybenzoate: A Versatile Building Block for Medicinal Chemistry - Application Notes and Protocols

Introduction: The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for the subtle yet profound modulation of a drug candidate's profile.[1][2] Strategically placed fluorine atoms can block sites of metabolic oxidation, enhance binding affinity to target proteins by participating in favorable electrostatic interactions, and alter the acidity (pKa) of nearby functional groups, thereby improving properties like membrane permeability and bioavailability.[3][4][5]

Ethyl 2-fluoro-4-hydroxybenzoate (CAS: 217978-01-3) has emerged as a particularly valuable building block for drug discovery programs.[6] Its structure presents three distinct, synthetically tractable functional groups: a phenolic hydroxyl, an ethyl ester, and an aromatic ring activated by an ortho-fluorine atom. This trifecta of reactivity allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures, including potent enzyme inhibitors. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in the synthesis of medicinally relevant scaffolds.

Section 1: Physicochemical Profile and Reactivity Analysis

Understanding the inherent chemical properties and reactivity of this compound is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 217978-01-3 | [6] |

| Molecular Formula | C₉H₉FO₃ | [6] |

| Molecular Weight | 184.16 g/mol | [6] |

| IUPAC Name | This compound | [7] |

| Appearance | White to off-white solid | N/A |

| Storage | Store sealed in a dry environment at 2-8°C | [6] |

Reactivity of Key Functional Groups

The synthetic versatility of this building block stems from the distinct reactivity of its three main components:

-

The Phenolic Hydroxyl (-OH): This group is acidic and serves as a primary handle for O-alkylation (etherification) reactions. Its nucleophilicity is crucial for forming ether linkages, a common motif in kinase and other enzyme inhibitors.

-

The Ethyl Ester (-COOEt): This group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This unmasks a new reactive site for amide bond formation, a critical step in synthesizing many drug candidates, including PARP inhibitors.[8][9]

-

The Fluorinated Aromatic Ring: The ortho-fluorine atom significantly influences the ring's electronics. Crucially, fluorine can act as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[10] This is somewhat counterintuitive, as fluorine is the most electronegative halogen. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. The strong electron-withdrawing nature of fluorine accelerates this initial attack, making it a more facile leaving group than Cl, Br, or I in this specific mechanism.[10][11][12]

Caption: Key reactive sites and synthetic pathways for this compound.

Section 2: Core Synthetic Transformations and Protocols

The following protocols are designed to be robust and adaptable, providing a foundation for a wide range of synthetic applications.

Protocol: O-Alkylation via Williamson Ether Synthesis

This is one of the most common and high-yielding reactions performed on this substrate. It involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on an alkyl halide.

Scientific Rationale: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol without hydrolyzing the ethyl ester. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide anion, while not interfering with the reaction.

Step-by-Step Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Base: Add anhydrous DMF or acetonitrile (approx. 0.1 M concentration) followed by powdered anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

-

Addition of Electrophile: Add the desired alkyl halide (R-X, 1.1 - 1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times are 4-12 hours.

-

Work-up:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the mixture into cold water and extract with an organic solvent like ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13]

Protocol: Ester Hydrolysis to Carboxylic Acid

This protocol unmasks the carboxylic acid, preparing the building block for subsequent amide coupling reactions.

Scientific Rationale: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system is a standard and effective method for ester hydrolysis. The use of a co-solvent like THF or methanol ensures the solubility of the ester starting material. Acidification in the work-up protonates the carboxylate salt to yield the desired carboxylic acid.

Step-by-Step Protocol:

-

Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., a 3:1 ratio).

-

Base Addition: Add an aqueous solution of LiOH or NaOH (2.0 - 3.0 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC for the disappearance of the starting ester.

-

Work-up:

-

Remove the organic solvent (THF/methanol) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with cold 1N HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

-

Drying: Dry the resulting solid (2-fluoro-4-hydroxybenzoic acid) under vacuum. This product is often pure enough for the next step without further purification.[14][15]

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This reaction allows for the displacement of the ortho-fluorine atom, creating C-N, C-S, or C-O bonds directly on the aromatic ring.

Scientific Rationale: The SNAr mechanism proceeds via an addition-elimination pathway. A potent nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized, particularly by electron-withdrawing groups. The subsequent elimination of the highly electronegative fluoride ion restores aromaticity. A base is often required to generate the active nucleophile (e.g., an alkoxide from an alcohol) or to scavenge the HF byproduct.[11]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Protocol (using an amine nucleophile):

-

Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

-

Reagents: Add the desired amine nucleophile (R₂NH, 1.5 - 2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA.

-

Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C). Microwave irradiation can significantly accelerate this reaction. Monitor progress by TLC or LC-MS.

-

Work-up:

-

After cooling, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers thoroughly with water and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash chromatography.

Section 3: Application Case Study: Synthesis of a Kinase Inhibitor Core

Kinase inhibitors often feature a heterocyclic or substituted aromatic core that anchors the molecule in the ATP-binding pocket of the enzyme. This compound is an excellent starting material for such scaffolds.[16][17]

Strategy: The following workflow demonstrates how our building block can be elaborated in a few steps into a 4-alkoxy-2-amino-benzoate scaffold, a common feature in various kinase inhibitors.

Caption: Synthetic workflow from this compound to a kinase inhibitor core.

Protocol for Multi-Step Synthesis:

-

Step 1: O-Alkylation. Following the protocol in Section 2.1, react this compound with a suitable alkyl halide (e.g., benzyl bromide) to synthesize the corresponding ether, Ethyl 4-alkoxy-2-fluorobenzoate. Purify this intermediate.

-

Step 2: Nucleophilic Aromatic Substitution. Using the purified ether from Step 1 as the starting material, perform an SNAr reaction as detailed in Section 2.3 with an appropriate amine (e.g., a substituted aniline or benzylamine) to displace the fluorine atom. This step yields the final kinase inhibitor core structure, which can be further modified or used in biological screening.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined points of reactivity allow for a logical and efficient approach to the synthesis of complex molecules. By leveraging selective O-alkylation, ester hydrolysis/amidation, and nucleophilic aromatic substitution, researchers can rapidly generate libraries of compounds directed at important drug targets like kinases and PARP. The protocols and strategic insights provided here serve as a robust guide for scientists in drug development to effectively utilize this valuable synthetic intermediate.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PMC. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PMC. [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

-

Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC. [Link]

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Ethyl Paraben Derivatives as Future Potential Drug. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. [Link]

-

Ethyl 4-fluoro-3-hydroxybenzoate. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|CAS 217978-01-3|Supplier [benchchem.com]

- 7. Ethyl 4-fluoro-3-hydroxybenzoate | C9H9FO3 | CID 18007712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ossila.com [ossila.com]

- 15. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

An In-Depth Guide to the Strategic Use of Ethyl 2-fluoro-4-hydroxybenzoate in the Synthesis of Potent Enzyme Inhibitors

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow chemists to meticulously modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1][2][3] Among the vast arsenal of fluorinated building blocks, this compound has emerged as a particularly versatile and powerful scaffold for the synthesis of targeted enzyme inhibitors.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic considerations for its use in constructing two major classes of enzyme inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors and Kinase inhibitors. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthetic transformations.

Part 1: Synthesis of PARP Inhibitors via Functionalization of Hydroxyl and Ester Groups

Rationale and Strategic Approach